1-(2-chloroethyl)-1H-pyrazole hydrochloride
Overview
Description
1-(2-chloroethyl)-1H-pyrazole hydrochloride is a useful research compound. Its molecular formula is C5H8Cl2N2 and its molecular weight is 167.03 g/mol. The purity is usually 95%.
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Scientific Research Applications
Synthetic Applications and Biological Activities
The pyrazole moiety, including 1-(2-chloroethyl)-1H-pyrazole hydrochloride, plays a pivotal role in the synthesis of biologically active compounds. It has been identified as a pharmacophore due to its presence in various compounds with widespread biological activities such as anticancer, analgesic, anti-inflammatory, antimicrobial, antiviral, anticonvulsant, antihistaminic, and anti-HIV properties. Pyrazoles are extensively utilized as synthons in organic synthesis, offering a versatile template for combinatorial and medicinal chemistry. The synthesis of pyrazole heterocycles involves condensation followed by cyclization or multicomponent reactions (MCRs), employing reagents like phosphorus oxychloride (POCl3), dimethyl formamide, acetamide, and hydrazine under various conditions, including microwave irradiation. These methodologies facilitate the annelation of different heterocyclic nuclei with pyrazoles, extending the categories of bioactive heterocyclic systems. The incorporation of the pyrazole scaffold into molecules has led to the development of novel therapeutic agents, highlighting the importance of pyrazoles in drug design and discovery (Dar & Shamsuzzaman, 2015).
Pharmacological Applications
Pyrazole scaffolds have been central to anti-inflammatory and antiviral drug design, demonstrating success against targets like HSV-1, NNRTI, H1N1, CoX-1, and CoX-2. Their structural diversity allows for significant innovation in pharmaceutical research, leading to the synthesis of lead molecules with varied biological activities. The structure-activity relationship (SAR) of pyrazoles is a key focus area, aiming at the development of potent lead molecules with therapeutic applications (Karati et al., 2022).
Recent Developments in Multicomponent Synthesis
The synthesis of biologically active molecules containing the pyrazole moiety through multicomponent reactions (MCRs) has gained popularity due to its efficiency in producing compounds with antibacterial, anticancer, antifungal, antioxidant, and anti-inflammatory activities, among others. This approach is notable for its pot, atom, and step economy (PASE), offering a streamlined path to the synthesis of pyrazole derivatives. Recent publications have detailed analytical data, synthetic mechanisms, and molecular docking simulations, providing a comprehensive overview of the potential of pyrazole derivatives in pharmaceutical applications (Becerra et al., 2022).
Properties
IUPAC Name |
1-(2-chloroethyl)pyrazole;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H7ClN2.ClH/c6-2-5-8-4-1-3-7-8;/h1,3-4H,2,5H2;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FESQOZBBGOZBDJ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN(N=C1)CCCl.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H8Cl2N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
167.03 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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